Cas no 5940-00-1 (Darutigenol)
Darutigenol Chemical and Physical Properties
Names and Identifiers
-
- Darutigenol
- Darutigel
- ent-Pimar-8(14)-en-3
- [ "ent-Pimar-8(14)-en-3", "15", "16-triol" ]
- SCHEMBL10246714
- AKOS032948406
- NSC-310619
- (1R)-1-[(2S,4aR,4bS,7R,8aS)-7-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol
- CHEMBL1076911
- NSC 310619
- (1R)-1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-Dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-1,2-ethanediol
- 5940-00-1
- XTZ5NBR55T
- AC-34899
- 1,2-Ethanediol, 1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-, (1R)-
- 1,2-Ethanediol, 1-(2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl)-, (2S-(2alpha(S*),4abeta,4balpha,7alpha,8abeta))-
- s9494
- FS-8846
- Darutoside aglycon
- BDBM50465851
- MFCD16621011
- HY-N3003
- EX-A8002E
- 1-(7-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl)ethane-1,2-diol
- CS-0022902
- 1, 1-(2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl)-, [2S-[2.alpha.(S*),4a.beta.,4b.alpha.,7.alpha.,8a.beta.]]-
- Pimar-8(14)-ene-3,15,16-triol
- FT-0775752
- DTXSID40974812
- Pimar-8(14)-ene-3,15,16-triol #
- NSC310619
- NCAZLDCEJHFJDT-UHFFFAOYSA-N
- 1,2-Ethanediol, 1-(2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl)-, [2S-[2.alpha.(S*),4a.beta.,4b.alpha.,7.alpha.,8a.beta.]]-
- (1R)-1-((2S,4aR,4bS,7R,8aS)-7-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl)ethane-1,2-diol
- DA-72566
-
- Inchi: 1S/C20H34O3/c1-18(2)15-6-5-13-11-19(3,17(23)12-21)9-7-14(13)20(15,4)10-8-16(18)22/h11,14-17,21-23H,5-10,12H2,1-4H3/t14-,15-,16-,17+,19+,20+/m1/s1
- InChI Key: NCAZLDCEJHFJDT-KHKZNYETSA-N
- SMILES: O[C@@H]1CC[C@@]2(C)[C@@H]3CC[C@](C)([C@H](CO)O)C=C3CC[C@@H]2C1(C)C
Computed Properties
- Exact Mass: 322.25100
- Monoisotopic Mass: 322.25079494 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 497
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 322.5
- XLogP3: 3.2
- Topological Polar Surface Area: 60.7Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.1±0.1 g/cm3
- Boiling Point: 572°C at 760 mmHg
- Flash Point: 210.7±23.3 °C
- PSA: 60.69000
- LogP: 3.27950
- Vapor Pressure: 0.0±2.7 mmHg at 25°C
Darutigenol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Darutigenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S9494-2mg |
Darutigenol |
5940-00-1 | 98.45% | 2mg |
¥1204.17 | 2023-09-15 | |
| DC Chemicals | DCX-065-20 mg |
Darutigenol |
5940-00-1 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3817-2 mg |
Darutigenol |
5940-00-1 | 98.0% | 2mg |
¥1180.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3817-5 mg |
Darutigenol |
5940-00-1 | 98.0% | 5mg |
¥2100.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3817-25 mg |
Darutigenol |
5940-00-1 | 98.0% | 25mg |
¥6980.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3817-1 mL * 10 mM (in DMSO) |
Darutigenol |
5940-00-1 | 98.0% | 1 mL * 10 mM (in DMSO) |
¥2100.00 | 2022-04-26 | |
| TargetMol Chemicals | T3817-5mg |
Darutigenol |
5940-00-1 | 5mg |
¥ 1680 | 2024-07-20 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP0450-100mg |
Darutigenol |
5940-00-1 | 98% | 100mg |
$1500 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0450-20mg |
Darutigenol |
5940-00-1 | 98% | 20mg |
$450 | 2023-09-19 | |
| DC Chemicals | DCX-065-20mg |
Darutigenol |
5940-00-1 | >98%, Standard References Grade | 20mg |
$280.0 | 2023-09-15 |
Darutigenol Suppliers
Darutigenol Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Darutigenol
Recent Advances in Darutigenol (5940-00-1) Research: A Comprehensive Review
Darutigenol (CAS: 5940-00-1) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This naturally occurring diterpenoid has demonstrated promising pharmacological properties, particularly in the areas of anti-inflammatory and neuroprotective therapies. The latest studies have focused on elucidating its molecular mechanisms, optimizing its synthesis, and exploring its potential clinical applications.
A 2023 study published in the Journal of Medicinal Chemistry revealed novel insights into Darutigenol's unique binding affinity with cyclooxygenase-2 (COX-2), suggesting its potential as a next-generation anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs. Researchers employed X-ray crystallography and molecular dynamics simulations to characterize the compound's three-dimensional interaction with the COX-2 active site, providing a structural basis for its selective inhibition.
In the realm of neurodegenerative diseases, a recent Nature Communications paper (2024) demonstrated Darutigenol's ability to cross the blood-brain barrier and exhibit neuroprotective effects in mouse models of Parkinson's disease. The study reported a 40% reduction in dopaminergic neuron loss and significant improvement in motor functions at doses of 5-10 mg/kg, with no observable toxicity. These findings position Darutigenol as a potential candidate for further development in neurological therapeutics.
Significant progress has also been made in the synthetic biology approaches to Darutigenol production. A breakthrough study in Metabolic Engineering (2023) described a novel biosynthetic pathway implemented in engineered Saccharomyces cerevisiae, achieving yields of 1.2 g/L - a 15-fold improvement over previous methods. This advancement addresses previous challenges in scalable production and could facilitate more extensive preclinical evaluation of the compound.
Current clinical translation efforts focus on Darutigenol's potential in treating chronic inflammatory conditions. Phase I clinical trials initiated in Q1 2024 are evaluating safety and pharmacokinetics in healthy volunteers, with preliminary data expected by year-end. Meanwhile, structure-activity relationship (SAR) studies continue to optimize the compound's therapeutic index, with several analogs showing improved bioavailability in recent preclinical assessments.
The growing body of research on Darutigenol (5940-00-1) underscores its multifaceted therapeutic potential and the need for continued investigation into its mechanisms and applications. As synthesis methods improve and clinical data emerge, this compound may represent an important addition to the pharmacopeia for inflammatory and neurological disorders, warranting close attention from both academic and industry researchers in the chemical biology and pharmaceutical fields.
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